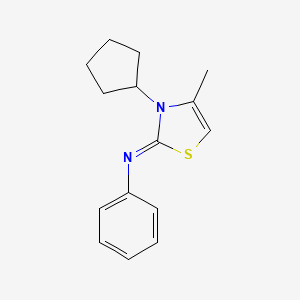

3-cyclopentyl-4-methyl-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Synthesis Analysis

The synthesis of thiazole derivatives is a topic of ongoing research. Various methods have been developed, but the specifics can vary greatly depending on the exact structure of the compound .Molecular Structure Analysis

Thiazoles are planar, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis

Thiazoles can undergo various chemical reactions, including electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Applications De Recherche Scientifique

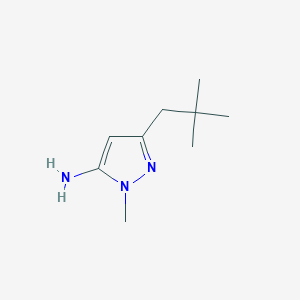

Cycloaddition and Cyclocondensation Reactions

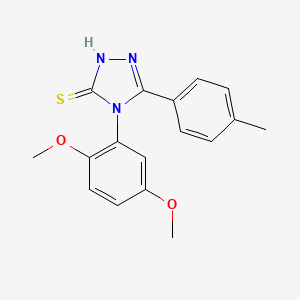

3-Cyclopentyl-4-methyl-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine and related compounds are involved in cycloaddition and cyclocondensation reactions. Studies have shown that these reactions can yield various heterocyclic derivatives. For example, cycloaddition of dimethylcyanamide to imine derivatives resulted in thiazolo[3,2-a][1,3,5]triazine derivatives, while cyclocondensations with different reagents led to dihydroimidazo[2,1-b]thiazol-5(6H)-one, 4,5-dihydroimidazol-5-one, and dihydro-1H-pyrrolo[2,3-d]pyrimidine-2,4,6-trione derivatives (Sokolov et al., 2012).

Synthesis of Dihydro-Imidazo and Thiazine Derivatives

The synthesis of dihydro-imidazo[2,1-b][1,3]thiazoles and dihydro-6H-imidazo[2,1-b][1,3]thiazines, which are structurally related to this compound, has been explored for their potential cytotoxic effects on cancer and noncancer cells. These compounds have shown varying degrees of cytotoxicity, highlighting their potential in medicinal chemistry (Meriç et al., 2008).

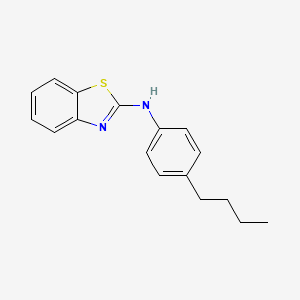

Antimicrobial Activity of Thiazolidin-4-one Derivatives

Thiazolidin-4-one derivatives, synthesized from reactions involving compounds similar to this compound, have demonstrated significant antibacterial activity against both gram-negative and gram-positive bacteria. This highlights the potential use of these compounds in developing new antibacterial agents (Hussein & Azeez, 2013).

Novel Photochemical Rearrangements

Photochemical studies on derivatives of dihydro-1,3-thiazines, which are structurally related to the compound , have revealed interesting rearrangements leading to various isomers and acyclic thioamido-diene compounds. Such studies contribute to the understanding of photochemical behavior and potential applications in photochemistry (Bhatia et al., 1998).

Mécanisme D'action

Target of Action

Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific targets would depend on the exact biological activity exhibited by this compound.

Mode of Action

Thiazole compounds generally interact with their targets through the thiazole ring, which is a planar, aromatic heterocycle . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

These could potentially include pathways related to inflammation, pain perception, microbial growth, viral replication, neuronal function, and tumor growth .

Result of Action

Based on the known activities of thiazole derivatives, potential effects could include reduced inflammation, alleviation of pain, inhibition of microbial growth or viral replication, protection of neurons, and inhibition of tumor growth .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-cyclopentyl-4-methyl-N-phenyl-1,3-thiazol-2-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2S/c1-12-11-18-15(16-13-7-3-2-4-8-13)17(12)14-9-5-6-10-14/h2-4,7-8,11,14H,5-6,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTCZUEHHHDXIKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=NC2=CC=CC=C2)N1C3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-oxo-3-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene)propyl]sulfanyl}benzoic acid](/img/structure/B6143454.png)

![1-{4-[2-(aminomethyl)phenyl]piperazin-1-yl}ethan-1-one](/img/structure/B6143477.png)

![4-[5-methyl-2-(propan-2-yl)phenoxymethyl]benzohydrazide](/img/structure/B6143485.png)

![(2S)-1-[2-(trifluoromethyl)benzenesulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B6143514.png)

![2,4-dimethyl 5-amino-3-[(morpholin-4-yl)methyl]thiophene-2,4-dicarboxylate](/img/structure/B6143546.png)